N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-11-17(13-5-2-3-6-14(13)21-11)18(23)19(24)20-10-12-9-16(26-22-12)15-7-4-8-25-15/h2-9,21H,10H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXROHXGYHPQSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that combines furan, isoxazole, and indole moieties, which are known for their diverse biological properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.3 g/mol. The structure consists of:
- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Isoxazole ring : A heterocyclic compound that enhances biological activity.
- Indole moiety : Known for its role in various natural products and pharmacologically active compounds.
Anticancer Properties
Research indicates that compounds with indole and isoxazole structures exhibit significant anticancer activity. This compound has been investigated for its potential to inhibit cancer cell proliferation.
Case Studies
- In Vitro Studies : In a study evaluating various indole derivatives, compounds similar to this compound were tested against several cancer cell lines. The results showed IC50 values ranging from 20 to 50 µM, indicating moderate potency against breast and lung cancer cells .
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The furan and isoxazole components suggest potential antimicrobial properties. Preliminary studies have indicated that similar compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Acetyl derivative | E. coli | 32 µg/mL |
| N-Acetyl derivative | S. aureus | 16 µg/mL |
| Control (Streptomycin) | E. coli | 8 µg/mL |
| Control (Tetracycline) | S. aureus | 4 µg/mL |
Anti-inflammatory Effects
The compound's structural features suggest it may also have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) . Further research is needed to elucidate these mechanisms.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Furan and Isoxazole Intermediates : These precursors are synthesized using cyclization reactions.
- Coupling Reaction : The furan and isoxazole intermediates are coupled using appropriate reagents under controlled conditions.
- Final Amide Bond Formation : The final step involves the formation of the amide bond through condensation reactions .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. The compound exhibits notable cytotoxic effects against various cancer cell lines, including:
- SNB-19 : Percent growth inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H40 : PGI of 75.99%
These results indicate its effectiveness in inhibiting tumor growth and suggest mechanisms involving apoptosis and cell cycle arrest .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the isoxazole ring.
- Alkylation with furan derivatives.
- Amide bond formation to connect the indole moiety.
These synthetic pathways are crucial for optimizing yield and purity, which are essential for biological testing .
Study 1: In Vitro Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil.
Study 2: Mechanistic Insights
Another research article detailed the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further drug development targeting cancer therapy .
Preparation Methods
Reaction of 2-Methylindole with Oxalyl Chloride
A solution of 2-methylindole (2.0 g, 15.2 mmol) in anhydrous diethyl ether (20 mL) is treated dropwise with oxalyl chloride (1.3 mL, 15.2 mmol) at 0°C. The mixture forms a yellow slurry, stirred at 0°C for 30 minutes, then cooled to -78°C. A 25 wt% sodium methoxide solution in methanol (6.7 mL, 30.4 mmol) is added, and the reaction is warmed to room temperature. Quenching with water (10 mL) precipitates the product, which is filtered, washed, and dried to yield 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride (2.4 g, 73%) as a yellow solid.
Key Data:
- 1H NMR (DMSO-d6) : δ 12.38 (s, 1H, NH), 8.42 (d, J = 3.5 Hz, 1H), 8.10 (dd, J = 1.5, 6.0 Hz, 1H), 7.50 (dd, J = 1.5, 6.0 Hz, 1H), 7.28–7.23 (m, 2H), 3.85 (s, 3H, CH3).
- Reaction Yield : 73% under optimized conditions.
Preparation of 5-(Furan-2-yl)Isoxazol-3-yl)Methylamine
The isoxazole fragment is synthesized via a 1,3-dipolar cycloaddition, followed by functional group transformations.
Cycloaddition of Furan-2-Carbonitrile Oxide with Propargylamine
Furan-2-carbaldehyde oxime is generated by treating furan-2-carbaldehyde (1.0 g, 10.4 mmol) with hydroxylamine hydrochloride (0.8 g, 11.4 mmol) in ethanol. Oxidation with N-chlorosuccinimide (1.4 g, 10.4 mmol) in dichloromethane forms the nitrile oxide, which reacts with propargylamine (0.7 g, 12.5 mmol) at 0°C. The mixture is stirred for 12 hours, yielding 5-(furan-2-yl)isoxazol-3-yl)methylamine after column chromatography (SiO2, ethyl acetate/hexane).
Key Data:
- IR (KBr) : 3350 cm⁻¹ (N–H), 1640 cm⁻¹ (C=N).
- 1H NMR (CDCl3) : δ 7.45 (d, J = 1.8 Hz, 1H), 6.75 (dd, J = 1.8, 3.2 Hz, 1H), 6.50 (d, J = 3.2 Hz, 1H), 4.20 (s, 2H, CH2NH2), 2.30 (s, 3H, CH3).
Amide Coupling Reaction
The final step involves coupling the oxoacetyl chloride with the isoxazolemethylamine.
Schotten-Baumann Reaction
A solution of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride (1.5 g, 6.8 mmol) in THF is added dropwise to a stirred mixture of 5-(furan-2-yl)isoxazol-3-yl)methylamine (1.0 g, 6.1 mmol) and triethylamine (1.4 mL, 10.2 mmol) at 0°C. After 4 hours, the reaction is diluted with water, and the precipitate is filtered and recrystallized from ethanol to afford the target compound (1.8 g, 65%).
Key Data:
- Melting Point : 185–187°C (dec.).
- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₀H₁₆N₃O₄: 362.1134; found: 362.1138.
- 1H NMR (DMSO-d6) : δ 12.35 (s, 1H, NH), 8.40 (d, J = 3.5 Hz, 1H), 8.05 (dd, J = 1.5, 6.0 Hz, 1H), 7.60 (d, J = 1.8 Hz, 1H), 7.45 (dd, J = 1.5, 6.0 Hz, 1H), 7.25–7.20 (m, 2H), 6.80 (dd, J = 1.8, 3.2 Hz, 1H), 6.55 (d, J = 3.2 Hz, 1H), 4.35 (s, 2H, CH2N), 3.82 (s, 3H, CH3).
Alternative Synthetic Routes
Multicomponent Ugi Reaction
A mixture of 2-methylindole-3-glyoxylic acid (1.0 g, 4.5 mmol), furfurylamine (0.5 g, 5.4 mmol), tert-butyl isocyanide (0.6 g, 5.4 mmol), and benzoic acid (0.7 g, 5.4 mmol) in methanol is stirred at 50°C for 24 hours. Workup yields the Ugi adduct, which is hydrolyzed under acidic conditions to form the target amide (yield: 58%).
Reaction Optimization and Challenges
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can its purity be validated?
- Synthesis Strategy :
- Step 1 : Cyclocondensation of furan-2-carbaldehyde derivatives with hydroxylamine to form the isoxazole core (e.g., 5-(furan-2-yl)isoxazole-3-carbaldehyde) .
- Step 2 : Nucleophilic substitution of the aldehyde group with a methylamine linker to introduce the indole moiety .
- Step 3 : Coupling with 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purity Validation :
- HPLC : Purity >98% (as per protocols in ).
- 1H/13C NMR : Confirm absence of unreacted intermediates (e.g., residual hydrazonoyl cyanides or indole precursors) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ ≈ 435.15 g/mol) .
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?
- 1H NMR :
- Isoxazole protons : Singlet at δ 6.7–7.1 ppm (C3-H of isoxazole) .
- Indole protons : Doublets at δ 7.2–7.5 ppm (H-4/H-7 of 2-methylindole) and a singlet for the methyl group at δ 2.4 ppm .
- 13C NMR :
- Carbonyl signals at δ 169–172 ppm (amide C=O) and δ 160–162 ppm (isoxazole C=O) .
- HRMS :
- Exact mass analysis (e.g., calculated m/z 435.1450 for C21H18N3O5+) to confirm molecular formula .
Q. What preliminary structure-activity relationship (SAR) insights exist for analogous compounds with isoxazole-indole hybrids?
- Key SAR Findings :
- Isoxazole substituents : Electron-withdrawing groups (e.g., Cl, CF3) at the 5-position enhance EPAC antagonism (IC50 ~1–5 µM) .
- Indole modifications : 2-Methyl substitution improves metabolic stability compared to unsubstituted indoles .
- Linker optimization : A methylene bridge between isoxazole and acetamide increases solubility without sacrificing potency .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
- Case Example : Discrepancies in EPAC antagonism (IC50 variability in cell-free vs. cell-based assays).
- Resolution Strategies :
- Orthogonal assays : Validate activity using fluorescence polarization (cell-free) and cAMP-GEFII inhibition (cell-based) .
- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
- Structural analogs : Compare activity of derivatives (e.g., tert-butyl vs. cyclohexyl isoxazoles) to identify assay-specific interference .
Q. What computational methods are effective for predicting off-target interactions of this compound?
- Approaches :
- Molecular docking : Screen against kinase domains (e.g., PKA, PKC) using Glide or AutoDock .
- Pharmacophore modeling : Align with known EPAC antagonists to identify shared interaction motifs .
- ADMET prediction : Use SwissADME to assess blood-brain barrier penetration and CYP450 inhibition risks .
Q. How does the furan-isoxazole moiety influence in vitro vs. in vivo stability?
- In vitro stability :
- Microsomal assay : Furan rings are prone to oxidative metabolism (CYP3A4/2D6), reducing t1/2 to <30 min .
- In vivo stabilization :
- Prodrug strategies : Mask the furan oxygen with acetyl groups to delay hepatic clearance .
- Formulation : Use lipid nanoparticles (LNPs) to enhance bioavailability in rodent models .
Methodological Guidance for Experimental Design
Q. What controls are critical for assessing this compound’s anti-inflammatory activity in cellular models?
- Essential Controls :
- Positive control : Dexamethasone (1 µM) for NF-κB inhibition .
- Vehicle control : DMSO (≤0.1%) to rule out solvent effects on IL-6/TNF-α secretion .
- Cytotoxicity assay : Measure cell viability (MTT assay) to distinguish anti-inflammatory effects from apoptosis .
Q. How can substituent effects on the indole ring be systematically studied?
- Design Table :
| Substituent Position | Group Tested | Biological Impact (IC50) | Reference |
|---|---|---|---|
| 2-Methyl | -CH3 | Improved stability | |
| 5-Fluoro | -F | Enhanced EPAC binding | |
| 7-Nitro | -NO2 | Reduced solubility |
- Synthetic route : Use Ullmann coupling for halogenated indoles or Friedel-Crafts alkylation for methyl groups .
Data Contradiction Analysis
Q. Why does this compound show variable potency in cancer cell lines with similar genetic backgrounds?
- Hypotheses :
- Efflux pumps : Overexpression of ABCG2/ABCB1 in resistant lines (e.g., MCF-7 vs. MDA-MB-231) .
- Epigenetic factors : Differential HDAC activity altering target gene expression .
- Validation :
- ABC inhibitor co-treatment : Use verapamil (10 µM) to assess efflux impact .
- RNA-seq : Compare gene expression profiles in sensitive vs. resistant lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
